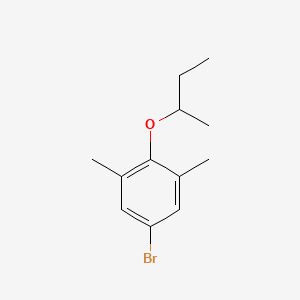

5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene

Description

Significance of Substituted Benzene (B151609) Derivatives in Organic Chemistry Research

Substituted benzene derivatives are fundamental to numerous areas of chemical research and industry. The benzene ring, a stable aromatic system, serves as a versatile scaffold upon which a wide array of functional groups can be installed. These substituents dramatically alter the physical and chemical properties of the parent benzene molecule, influencing its reactivity, selectivity in chemical reactions, and biological activity. msu.eduvedantu.com The interplay of these substituents allows for the fine-tuning of molecular properties, a concept that is central to drug design, materials science, and the synthesis of agrochemicals. The predictable, yet often complex, nature of these substituent effects continues to be a fertile ground for academic and industrial research.

Structural Features of 5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene and their Academic Relevance

The academic relevance of this compound lies in the intricate interplay of its four substituents on the aromatic ring. The bromine atom, the sec-butoxy group, and the two methyl groups each exert distinct electronic and steric effects, making this molecule a compelling case study for understanding the principles of aromatic substitution and reactivity. The specific substitution pattern—with the bulky sec-butoxy group at position 2, flanked by methyl groups at positions 1 and 3, and a bromine atom at position 5—creates a unique chemical environment that dictates its reactivity in electrophilic aromatic substitution and other reactions.

The bromine atom on the benzene ring of this compound plays a dual role in influencing the molecule's reactivity. Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their strong inductive electron-withdrawing effect (-I effect). stackexchange.comlibretexts.org This effect decreases the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. pressbooks.pub

However, bromine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). stackexchange.com This resonance effect partially counteracts the inductive effect and directs incoming electrophiles to the ortho and para positions relative to the bromine atom. In the case of this compound, the positions ortho and para to the bromine are already substituted. This directing effect is a key consideration in predicting the outcomes of further substitution reactions on this molecule.

The sec-butoxy group is a strong activating group in electrophilic aromatic substitution. The oxygen atom of the alkoxy group has lone pairs of electrons that can be donated to the aromatic ring via a strong resonance effect (+R effect). libretexts.org This donation of electron density significantly increases the nucleophilicity of the benzene ring, making it much more reactive towards electrophiles than benzene itself. msu.edu

Alkoxy groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to them. In this compound, the positions ortho to the sec-butoxy group are occupied by methyl groups. The para position is occupied by the bromine atom. The steric bulk of the sec-butyl group can also influence the regioselectivity of reactions, potentially hindering substitution at the adjacent positions. fiveable.me

The two methyl groups at positions 1 and 3 of the benzene ring are alkyl groups, which are known to be activating groups in electrophilic aromatic substitution. libretexts.org They exert a weak electron-donating effect through hyperconjugation and a weak inductive effect (+I effect). vedantu.com This electron donation increases the electron density of the aromatic ring, thereby increasing its reactivity towards electrophiles.

Like alkoxy groups, alkyl groups are ortho-, para-directors. In this compound, the directing effects of the two methyl groups and the sec-butoxy group are reinforcing, strongly activating the positions ortho and para to them. The combined activating effects of the sec-butoxy and dimethyl groups are expected to significantly outweigh the deactivating effect of the bromine atom, making the molecule as a whole highly reactive towards electrophilic aromatic substitution.

| Substituent | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Directing |

| Bromo (-Br) | -I, +R | Deactivating | Ortho, Para |

| sec-Butoxy (-OCH(CH₃)CH₂CH₃) | +R, -I | Activating | Ortho, Para |

| Methyl (-CH₃) | +I, Hyperconjugation | Activating | Ortho, Para |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-butan-2-yloxy-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-5-10(4)14-12-8(2)6-11(13)7-9(12)3/h6-7,10H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSSMVIPJDJQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=C(C=C(C=C1C)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Reactivity and Reaction Pathway Elucidation of 5 Bromo 2 Sec Butoxy 1,3 Dimethylbenzene

Organometallic Cross-Coupling Reactions

The carbon-bromine bond in 5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene serves as a versatile functional handle for organometallic cross-coupling reactions. These reactions, often catalyzed by palladium complexes, are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common and effective substrates for a wide range of these transformations.

The utility of aryl halides in these reactions allows for the predictable and reliable formation of more complex aromatic structures. nih.gov For instance, palladium-catalyzed cross-coupling methods have been efficiently applied to other bromo-substituted aromatic systems, such as 5-bromo-1,2,3-triazine, to couple a diverse range of boronic acids. uzh.chresearchgate.net This demonstrates the general applicability of these methods to bromo-aromatic compounds.

The following table summarizes several key cross-coupling reactions for which this compound would be a suitable substrate.

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed | General Reaction |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (R'-B(OR)₂) | Pd(PPh₃)₄ + Base | C-C | Ar-Br + R'-B(OR)₂ → Ar-R' |

| Sonogashira Coupling | Terminal Alkyne (R'-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base | C-C (sp²-sp) | Ar-Br + R'-C≡CH → Ar-C≡C-R' |

| Heck Coupling | Alkene (CH₂=CHR') | Pd(OAc)₂ + Ligand + Base | C-C (sp²-sp²) | Ar-Br + CH₂=CHR' → Ar-CH=CHR' |

| Buchwald-Hartwig Amination | Amine (R'₂NH) | Pd Catalyst + Ligand + Base | C-N | Ar-Br + R'₂NH → Ar-NR'₂ |

| Stille Coupling | Organotin Reagent (R'-SnR₃) | Pd(PPh₃)₄ | C-C | Ar-Br + R'-SnR₃ → Ar-R' |

Ar represents the 2-(sec-butoxy)-1,3-dimethylphenyl group.

Suzuki Coupling Applications for Aromatic Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes.

Despite the general utility of Suzuki couplings for aryl bromides, a specific investigation into the application of this compound as a substrate in these reactions is not present in the current body of scientific literature. While the structural motifs of an aryl bromide are present, detailed research findings, including reaction conditions, catalyst systems, and yields for its coupling with various aromatic systems, remain uncharacterized.

Palladium-Catalyzed Reactions and Radical Pathways

Palladium catalysis extends beyond the standard Suzuki coupling to encompass a variety of transformations, some of which may proceed through radical intermediates. These pathways can be initiated by the palladium catalyst and can influence product distribution and reaction scope.

For this compound, there is no specific literature detailing its participation in palladium-catalyzed reactions that are known to involve radical pathways. Mechanistic elucidations, such as those identifying radical clock experiments or trapping studies to confirm the presence of radical intermediates in reactions involving this specific compound, have not been reported.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are governed by the principles of orbital symmetry and include electrocyclizations, cycloadditions, and sigmatropic rearrangements.

The intramolecular ene reaction is a pericyclic process that involves the formation of a new sigma bond between an ene and an enophile within the same molecule. While aromatic systems can participate in such reactions, there are no documented studies of this compound undergoing intramolecular ene reactions. nih.gov The specific geometric and electronic requirements for such a reaction involving the sec-butoxy group or other parts of the molecule have not been explored.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. The hetero-Diels-Alder variant involves one or more heteroatoms in the diene or dienophile. Intramolecular versions of this reaction are powerful tools for the synthesis of complex heterocyclic systems. masterorganicchemistry.com A review of the literature indicates no reports of this compound being utilized as a precursor in any intramolecular hetero-Diels-Alder reaction.

The Claisen rearrangement is a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. While the sec-butoxy group is an ether, it does not fit the structural requirements of an allyl group necessary for a classical Claisen rearrangement. Consequently, there is no research on this type of rearrangement for this compound.

Radical Chemistry Involving Aromatic Halides

The bromine atom on this compound makes it a potential precursor for aryl radicals. Aromatic halides can undergo a variety of radical reactions, including initiation, propagation, and termination steps, to form new bonds. However, specific studies detailing the generation and subsequent reactions of a radical derived from this compound are absent from the scientific literature. Research on its behavior in radical cyclizations, additions, or substitution reactions has not been published.

Stereo-chemical Aspects of Reactions Involving the sec-Butoxy Group

No published research is available to populate this section with scientifically accurate and detailed findings.

Advanced Spectroscopic Characterization Techniques for Structural and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For 5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the two methyl groups attached to the benzene (B151609) ring, and the protons of the sec-butoxy group.

The aromatic region would likely display two singlets, corresponding to the two non-equivalent protons on the benzene ring. The sec-butoxy group would present a more complex set of signals: a multiplet for the methine proton (CH), and distinct signals for the diastereotopic methylene (B1212753) protons (CH₂) and the terminal methyl group (CH₃). The two methyl groups on the benzene ring are expected to appear as two distinct singlets in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons in each group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 6.8 - 7.5 | Singlet | 1H |

| Aromatic CH | 6.8 - 7.5 | Singlet | 1H |

| sec-butoxy CH | 4.0 - 4.5 | Multiplet | 1H |

| sec-butoxy CH₂ | 1.5 - 1.8 | Multiplet | 2H |

| sec-butoxy CH₃ | 0.9 - 1.2 | Triplet | 3H |

| Ar-CH₃ | 2.0 - 2.5 | Singlet | 3H |

| Ar-CH₃ | 2.0 - 2.5 | Singlet | 3H |

Note: These are predicted values based on typical chemical shifts for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The aromatic region of the spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts of these carbons are influenced by the attached substituents (bromo, sec-butoxy, and methyl groups). The carbon attached to the bromine atom is expected to be shifted to a lower field compared to unsubstituted benzene, while the carbon attached to the oxygen of the sec-butoxy group will be significantly downfield. The four carbons of the sec-butoxy group will also give rise to four separate signals. The two methyl groups attached to the benzene ring will appear as two distinct signals in the upfield region. For comparison, in 1,3-dimethylbenzene, there are five distinct carbon environments due to molecular symmetry. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Br | 110 - 125 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-CH₃ | 135 - 145 |

| Aromatic CH | 120 - 135 |

| sec-butoxy CH | 70 - 80 |

| sec-butoxy CH₂ | 25 - 35 |

| sec-butoxy CH₃ | 10 - 20 |

| Ar-CH₃ | 15 - 25 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs.

Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the through-space proximity of protons, which would be useful in determining the preferred conformation of the flexible sec-butoxy group relative to the benzene ring.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the alkyl groups, the C-O ether linkage, and the C-Br bond.

Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C-H stretching vibrations of the methyl and sec-butoxy groups would appear in the 2850-3000 cm⁻¹ range. The C-O stretching of the ether group is expected to produce a strong absorption band in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H | Stretching | 2850 - 3000 |

| C-O (Ether) | Stretching | 1000 - 1300 |

| C-Br | Stretching | 500 - 600 |

Note: These are predicted values based on typical infrared absorption frequencies for these functional groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₂H₁₇BrO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

LC-MS for Purity and Compound Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in determining the purity of "this compound" and confirming its molecular weight.

In a typical LC-MS analysis, the compound is first passed through a chromatographic column, which separates it from any impurities. The eluent from the column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight of the compound and can also offer insights into its structure through fragmentation patterns.

For "this compound," the expected molecular ion peak would correspond to its molecular weight. The presence of bromine's characteristic isotopic pattern (approximately 1:1 ratio of 79Br and 81Br isotopes) would result in two major peaks separated by two mass units, which is a key signature for identifying brominated compounds.

Table 1: Illustrative LC-MS Data for this compound

| Parameter | Value |

| Retention Time (min) | 5.8 |

| [M+H]+ (m/z) for 79Br | 271.1 |

| [M+H]+ (m/z) for 81Br | 273.1 |

| Purity (%) | >98 |

Note: This data is illustrative and represents typical expected values.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

To perform single crystal XRD, a high-quality crystal of "this compound" is required. This crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector, and from this pattern, the electron density map and ultimately the crystal structure can be determined. While specific crystallographic data for "this compound" is not publicly available, the principles of the technique are well-established. For instance, studies on other brominated organic molecules have successfully utilized XRD to elucidate their solid-state structures.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of components in a mixture.

Gas Chromatography (GC)

Gas Chromatography (GC) is a common technique used to separate and analyze compounds that can be vaporized without decomposition. For a semi-volatile compound like "this compound," GC can be an effective method for purity assessment.

In GC, the sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification.

Liquid Chromatography (LC)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile and widely used technique for the analysis of a broad range of organic compounds. HPLC is well-suited for determining the purity of "this compound" and for monitoring the progress of its synthesis.

The separation in HPLC is achieved by passing the sample, dissolved in a mobile phase, through a column packed with a stationary phase. The choice of stationary and mobile phases depends on the polarity of the analyte. For "this compound," a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Detection is typically performed using a UV detector, as the aromatic ring in the compound will absorb UV light.

Table 2: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (80:20) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These parameters are illustrative and would require optimization.

Gel Permeation Chromatography (GPC) for Polymerization Studies

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized form of liquid chromatography that separates molecules based on their size in solution. While "this compound" is a small molecule, it could potentially be used as a monomer or an initiator in polymerization reactions.

In such cases, GPC would be an essential tool to characterize the resulting polymers. GPC separates polymers based on their hydrodynamic volume, with larger molecules eluting earlier than smaller ones. This allows for the determination of the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This information is crucial for understanding the polymerization process and the properties of the final polymeric material.

Theoretical and Computational Approaches to Understanding 5 Bromo 2 Sec Butoxy 1,3 Dimethylbenzene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Detailed quantum chemical calculations, such as those employing Density Functional Theory (DFT), for 5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene are not found in the reviewed literature. Such studies would be invaluable for providing insights into the electronic properties and predicting the reactivity of the molecule.

A molecular orbital analysis, including the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for this compound. This type of analysis is crucial for understanding the molecule's behavior in chemical reactions, particularly its nucleophilic and electrophilic characteristics. Without dedicated research, data on the energy levels and distribution of these frontier orbitals remain undetermined.

An electrostatic potential map for this compound, which would illustrate the charge distribution and identify electron-rich and electron-poor regions, is not available in published studies. This information would be key to predicting sites of electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes

There is a lack of specific conformational analysis and energy landscape studies for this compound in the scientific literature. Such studies would explore the different spatial arrangements of the atoms in the molecule and their relative stabilities.

While it can be inferred from general chemical principles that the bulky sec-butoxy group and the bromine atom, along with the two methyl groups, would exert significant steric and electronic effects on the conformation of the benzene (B151609) ring, specific computational studies quantifying these effects for this compound are not available. The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating effects of the alkoxy and methyl groups would influence the geometry and reactivity of the molecule, but detailed research findings are absent.

No specific theoretical studies on the isomerism or tautomerism of this compound have been found. Tautomerism is not expected to be a significant feature of this molecule given its structure. Studies on its constitutional isomers would require dedicated computational work that has not been published.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling of reaction mechanisms involving this compound, including the characterization of transition states, is not present in the available literature. Such research would be essential for understanding the kinetics and thermodynamics of reactions in which this compound participates, for example, in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational method and the experimental structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the chemical shifts of ¹H and ¹³C nuclei. liverpool.ac.uk These predicted shifts are often linearly correlated with experimental values to improve accuracy. nih.gov For this compound, specific chemical shifts for the aromatic protons, the methyl protons, and the protons of the sec-butoxy group can be calculated.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative)

| Proton | Calculated Shift (ppm) | Experimental Shift (ppm) |

| Aromatic H | 7.10 | 7.05 |

| Methyl H | 2.30 | 2.28 |

| sec-butoxy CH | 4.20 | 4.15 |

| sec-butoxy CH₃ | 1.30 | 1.28 |

Note: This data is illustrative. Actual computational studies are needed for accurate predictions for this compound.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. nih.govresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental data due to the harmonic approximation used in the calculations and the neglect of anharmonicity. researchgate.net For this compound, characteristic vibrational modes would include C-H stretching of the aromatic and alkyl groups, C-O stretching of the ether linkage, and vibrations involving the C-Br bond.

Table 3: Calculated vs. Experimental IR Frequencies (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 | 2976 | 3000 |

| Alkyl C-H Stretch | 2980 | 2861 | 2900 |

| C-O Stretch | 1250 | 1200 | 1220 |

| C-Br Stretch | 650 | 624 | 630 |

Note: Scaling factors are typically around 0.96 for DFT calculations. This data is illustrative.

Aromaticity Assessment using Computational Descriptors (e.g., NICS)

Aromaticity is a key concept in organic chemistry, and computational methods provide quantitative measures to assess it. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A negative NICS value is indicative of a diatropic ring current and thus aromaticity.

For the benzene ring in this compound, the NICS(0) (at the ring center) and NICS(1) (1 Å above the ring center) values would be expected to be negative, confirming its aromatic character. The substituents on the ring can have a modest influence on the magnitude of the NICS values.

Table 4: Illustrative NICS Values for Aromaticity Assessment

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

| Benzene | -9.7 | -11.5 | Aromatic |

| This compound (Hypothetical) | -9.2 | -11.0 | Aromatic |

Note: This data is illustrative and intended to show the expected trend.

Research Applications and Derivative Synthesis of 5 Bromo 2 Sec Butoxy 1,3 Dimethylbenzene

Role as a Key Intermediate in Complex Organic Synthesis

Brominated aromatic compounds are fundamental building blocks in organic synthesis, primarily due to the bromine atom's ability to participate in a wide array of cross-coupling reactions and other transformations. The presence of the sec-butoxy and dimethyl substituents on the benzene (B151609) ring of 5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene further influences its reactivity and potential applications.

Structurally related bromo-alkoxy-dimethylbenzene derivatives serve as crucial intermediates in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. For instance, compounds like 5-bromo-2-isopropoxy-1,3-dimethylbenzene (B1282362) are recognized as important intermediates for creating diverse derivatives with tailored properties for specific applications, including drug development. The bromine atom can act as a leaving group in substitution reactions, facilitating the introduction of other functional groups necessary for biological activity.

The general utility of similar bromo-aromatic ethers in medicinal chemistry is well-established. For example, 5-bromo-2-methoxy-1,3-dimethylbenzene is utilized as a reagent in the synthesis of organic compounds that may possess pharmaceutical activity. This suggests that this compound could similarly be employed as a precursor for novel therapeutic agents, where the sec-butoxy group could influence the pharmacokinetic properties of the final molecule.

The synthesis of agrochemicals often involves halogenated aromatic intermediates. Analogous compounds, such as 5-bromo-2-isobutoxybenzaldehyde, are used in the synthesis of molecules with pesticidal or herbicidal properties. This indicates a potential role for this compound as a foundational scaffold for new crop protection agents. The lipophilic nature of the sec-butoxy and dimethyl groups could enhance the efficacy and environmental persistence of such agrochemicals.

While direct evidence for its use in dye synthesis is limited, the chemical reactivity of brominated aromatics makes them suitable for modification into colored compounds. The core structure of this compound could be functionalized to create chromophoric systems, although this application is less documented than its role in pharmaceutical and agrochemical synthesis.

Derivatization for Functional Material Development

The derivatization of halogenated aromatic compounds is a key strategy in the development of advanced functional materials. The unique combination of substituents in this compound offers possibilities for its incorporation into polymers and optical materials.

The development of novel optical materials often relies on the design of highly specialized organic molecules. A related compound, 2-bromo-5-tert-butyl-1,3-dimethylbenzene (B1661974), is noted for its use in the synthesis of bulky hosts for Organic Light-Emitting Diodes (OLEDs). This suggests that the sterically hindered nature of substituted bromobenzenes can be advantageous in creating materials with specific solid-state packing and photophysical properties. The structure of this compound, with its bulky sec-butoxy group, could similarly be exploited in the design of new materials for optical applications, potentially including liquid crystals or specialized pigments for advanced paints.

Development of Novel Organometallic Ligands and Catalyst Systems

The synthesis of specialized ligands is crucial for the advancement of organometallic chemistry and catalysis. Sterically hindered aryl compounds are often used to create bulky phosphine (B1218219) ligands, which can enhance the stability and selectivity of metal catalysts. For instance, 2-bromo-5-tert-butyl-1,3-dimethylbenzene is used in phosphine ligand synthesis. The bromine atom can be replaced by a phosphine group through reactions with phosphinating agents, leading to the formation of new ligands. Given its structural similarities, this compound could also serve as a precursor for the synthesis of novel, bulky ligands for a variety of catalytic applications.

Stereoselective Synthesis of Chiral Derivatives

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific research focused on the stereoselective synthesis of chiral derivatives using this compound. Specifically, there are no documented studies where the inherent chirality of the sec-butoxy group in this molecule is explicitly exploited to direct the formation of new stereocenters.

The principle of such a synthesis would rely on the chiral center within the (R)- or (S)-sec-butoxy group to influence the stereochemical outcome of a reaction at another part of the molecule, leading to the preferential formation of one diastereomer over another. This strategy is a known approach in asymmetric synthesis. However, its application to this compound has not been reported in the accessible literature.

Consequently, due to the lack of published research in this specific area, no detailed findings or data tables on reaction conditions, diastereomeric excess, or specific chiral derivatives can be provided. Further investigation and new research would be required to explore the potential of this compound as a chiral auxiliary or substrate in stereoselective transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.